molecular formula C16H16O4 B14275073 (2s)-2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone CAS No. 170377-82-9

(2s)-2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone

Cat. No.: B14275073
CAS No.: 170377-82-9
M. Wt: 272.29 g/mol
InChI Key: LRRQSCPPOIUNGX-HNNXBMFYSA-N
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Description

(2s)-2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone is an organic compound characterized by the presence of two methoxyphenyl groups attached to a central ethanone structure with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone typically involves the reaction of 4-methoxybenzaldehyde with a suitable reagent to introduce the hydroxyl and ethanone functionalities. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, followed by oxidation to yield the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process typically includes steps such as reagent mixing, reaction monitoring, and product purification through techniques like crystallization or chromatography. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2s)-2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethanone group can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

(2s)-2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2s)-2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2s)-2-Hydroxy-1,2-bis(4-hydroxyphenyl)ethanone: Similar structure but with hydroxyl groups instead of methoxy groups.

    (2s)-2-Hydroxy-1,2-bis(4-chlorophenyl)ethanone: Similar structure but with chlorine atoms instead of methoxy groups.

Uniqueness

(2s)-2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

170377-82-9

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

(2S)-2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone

InChI

InChI=1S/C16H16O4/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15,17H,1-2H3/t15-/m0/s1

InChI Key

LRRQSCPPOIUNGX-HNNXBMFYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](C(=O)C2=CC=C(C=C2)OC)O

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)OC)O

Origin of Product

United States

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